molecular formula C25H24N4O2 B2402088 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1048916-11-5

1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Katalognummer: B2402088
CAS-Nummer: 1048916-11-5
Molekulargewicht: 412.493
InChI-Schlüssel: IPXXCHBHENUGEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a derivative of benzodiazepine, a class of medications primarily used for their sedative and anxiolytic properties. This article explores its biological activity, focusing on its pharmacological profile, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N4O2C_{25}H_{24}N_{4}O_{2}, and it has a molecular weight of 420.48 g/mol. The structure features a benzodiazepine core, which is known for its interaction with the central nervous system.

Anticonvulsant Properties

Research indicates that compounds within the benzodiazepine class exhibit significant anticonvulsant activity. For instance, studies have shown that derivatives similar to our compound can effectively inhibit seizures induced by various chemical agents in animal models.

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Mechanism of Action
This compoundTBDGABA receptor modulation
Compound A15.2Sodium channel blockade
Compound B39.4GABA receptor modulation

The exact ED50 value for our compound is yet to be determined (TBD), but similar compounds have shown effective doses ranging from 15 to 39 mg/kg in various models .

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. Benzodiazepines typically enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory neurotransmission. This results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Case Studies:

  • Study on GABA_A Receptor Modulation : A study demonstrated that compounds similar to our target compound showed a strong affinity for GABA_A receptors and effectively increased the duration of GABA-induced currents in vitro .
  • Anticonvulsant Efficacy : In a model using pentylenetetrazole (PTZ) to induce seizures in rats, compounds with similar structures exhibited significant protective effects against seizure activity .

Potential Therapeutic Applications

Given its biological profile, This compound has potential applications in treating:

  • Anxiety Disorders : By enhancing GABAergic transmission.
  • Epilepsy : As an anticonvulsant agent.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has indicated that derivatives of benzodiazepines exhibit anticonvulsant properties. The compound has been tested in various animal models for its efficacy against seizures induced by maximal electroshock and pentylenetetrazole. Studies have shown that certain derivatives provide significant protection against these induced seizures, suggesting that this compound may enhance GABAergic activity in the central nervous system .

Gastrin/Cholecystokinin-B Receptor Antagonism

A closely related compound, (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), has been identified as a potent and selective antagonist for gastrin/cholecystokinin-B receptors. This property positions the compound as a candidate for treating gastrointestinal disorders where modulation of these receptors is beneficial .

Neuropharmacological Effects

The neuropharmacological profile of benzodiazepines includes anxiolytic effects. Compounds similar to 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea are often investigated for their potential to alleviate anxiety and related disorders through modulation of neurotransmitter systems .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps typically starting from readily available precursors in organic chemistry. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity. Notably, the introduction of different substituents on the benzodiazepine core can significantly alter the pharmacological profile of the resulting compounds .

Case Study 1: Anticonvulsant Efficacy

In a study examining the anticonvulsant properties of various benzodiazepine derivatives, 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyldihydrobenzodiazepin) showed promising results in protecting against seizures in animal models. The study utilized both acute and chronic seizure models to evaluate efficacy and safety profiles .

Case Study 2: Receptor Binding Studies

Binding affinity studies conducted on YM022 demonstrated its effectiveness as a gastrin/cholecystokinin-B receptor antagonist. The research compared its binding characteristics with other known antagonists and highlighted its potential therapeutic applications in managing gastric acid secretion disorders .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea to improve yield and purity?

  • Answer: Utilize statistical experimental design (e.g., factorial design) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Computational feedback loops, as employed by ICReDD, can narrow optimal conditions by integrating quantum chemical calculations with experimental data . For example, response surface methodology (RSM) can identify interactions between variables, reducing trial-and-error approaches.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions on the benzodiazepine and urea moieties. High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detection ensures purity (>90%) and identifies impurities. X-ray crystallography can confirm stereochemistry, particularly for the dihydro-1H-benzodiazepine ring .

Q. How can researchers design initial biological activity screens for this compound?

  • Answer: Prioritize in vitro assays targeting receptors or enzymes associated with benzodiazepine analogs (e.g., GABAA receptors). Structural analogs with triazole or oxadiazole moieties (see Table 1) suggest potential kinase or protease inhibition. Use high-throughput screening (HTS) with fluorescence-based readouts to assess binding affinity and selectivity .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated with experimental data to refine the synthesis of this compound?

  • Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates, identifying energetically favorable pathways. ICReDD’s approach combines these computations with machine learning to prioritize experimental conditions, creating a feedback loop where experimental results refine computational models . For instance, solvent effects on urea bond formation can be predicted to minimize side reactions.

Q. What strategies address contradictions in biological activity data across different studies on this compound?

  • Answer: Conduct meta-analyses to identify variables such as assay conditions (e.g., pH, co-solvents) or cell line specificity. Comparative studies with structural analogs (Table 1) can isolate substituent effects. For example, replacing the 3,5-dimethylphenyl group with a fluorophenyl moiety may alter target selectivity, explaining discrepancies .

Q. How can quantum chemical calculations predict the compound’s reactivity and stability under varying experimental conditions?

  • Answer: DFT calculations can simulate hydrolysis or oxidation pathways, particularly for the urea and benzodiazepine carbonyl groups. Solvent-accessible surface area (SASA) analysis predicts susceptibility to nucleophilic attack. Stability studies under accelerated conditions (e.g., elevated temperature) validate computational predictions .

Q. What experimental and computational methods elucidate this compound’s interactions with biological targets?

  • Answer: Molecular docking and molecular dynamics (MD) simulations model binding modes to targets like kinases or GPCRs. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic and thermodynamic binding data. Cryo-EM or X-ray crystallography of target-ligand complexes resolves atomic-level interactions .

Q. How do structural modifications to the urea or benzodiazepine moieties influence the compound’s pharmacological profile?

  • Answer: Systematic SAR studies can compare analogs (Table 1). For example:

  • Urea moiety: Replacing dimethylphenyl with cyclopropyl or thiophene groups alters lipophilicity and hydrogen-bonding capacity.
  • Benzodiazepine ring: Methyl substitution at position 1 affects metabolic stability via cytochrome P450 interactions .

Q. What theoretical frameworks support the integration of experimental data with predictive models for this compound’s behavior?

  • Answer: Multiscale modeling combines quantum mechanics (QM) for electronic structure with molecular mechanics (MM) for conformational sampling. Chemoinformatics tools like QSAR or pharmacophore modeling link structural features to bioactivity, enabling predictive optimization .

Q. How can researchers optimize reaction conditions using statistical design of experiments (DoE) for scale-up?

  • Answer: Apply fractional factorial designs to screen critical parameters (e.g., stoichiometry, mixing rate). Central composite designs (CCD) optimize parameters like temperature and catalyst concentration. Process analytical technology (PAT) monitors real-time changes, ensuring reproducibility during scale-up .

Q. Table 1: Structural Analogs and Comparative Properties

Compound NameKey ModificationsBiological Activity InsightsReference
Analog with thiophene substituentThiophene replaces dimethylphenylEnhanced kinase inhibition
Fluorophenyl-oxadiazole derivativeFluorine additionImproved metabolic stability
Cyclopropyl-triazole analogCyclopropyl groupAltered target selectivity

Eigenschaften

IUPAC Name

1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-16-13-17(2)15-19(14-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-20(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXXCHBHENUGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.